

Application Notes and Protocols for the Analytical Characterization of Rubropunctamine

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Compound of Interest

Compound Name: *Rubropunctamine*

Cat. No.: *B15567744*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Rubropunctamine** is a red, nitrogen-containing azaphilone pigment produced by fungi of the *Monascus* genus, notably *Monascus purpureus*.^[1] It is formed through the chemical reaction of the orange pigment rubropunctatin with a compound containing a primary amino group.^{[2][3]} **Rubropunctamine** has garnered significant scientific interest due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.^{[1][2][4][5]} Accurate and robust analytical techniques are crucial for the structural elucidation, quantification, and quality control of **Rubropunctamine** for research and potential therapeutic applications.^[6]

This document provides detailed application notes and experimental protocols for the characterization of **Rubropunctamine** using various analytical techniques.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of **Rubropunctamine** from complex matrices such as fermented

products and culture extracts.[7] A validated reverse-phase HPLC (RP-HPLC) method coupled with a UV-Vis or Photodiode Array (PDA) detector is commonly employed.[7]

Experimental Protocol: Quantification of **Rubropunctamine** by RP-HPLC

1.1. Sample Preparation (from Fermented Product):

- Weigh 1-5 g of the homogenized fermented product into a 50 mL centrifuge tube.[7]
- Add a suitable extraction solvent (e.g., 70-95% ethanol or methanol, which can be acidified to pH 2-4 to prevent the conversion of orange pigments to red pigments during extraction).[2][4]
- Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes.[7]
- Centrifuge the mixture at 4000 rpm for 15 minutes.[7]
- Collect the supernatant. Repeat the extraction process on the remaining pellet to ensure complete extraction.[7]
- Combine the supernatants and, if necessary, evaporate the solvent under reduced pressure at 40°C to concentrate the extract.[7]
- For samples with high lipid content, a Solid Phase Extraction (SPE) clean-up step with a C18 cartridge may be necessary.[7]
- Prior to injection, filter the extract through a 0.45 µm syringe filter.[8]

1.2. HPLC Conditions: A standard HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector is suitable.[8]

Parameter	Recommended Conditions
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase A	Water with 0.1% formic acid[6]
Mobile Phase B	Acetonitrile with 0.1% formic acid[6]
Gradient Elution	A typical gradient runs from 10% to 100% B over 15-20 minutes[6]
Flow Rate	0.3-0.8 mL/min[6][9]
Column Temperature	35 °C
Injection Volume	5-20 µL
Detection Wavelength	Monitoring at the maximum absorbance for red pigments, around 500-510 nm[7][8]

1.3. Quantification: Quantification is achieved by creating a calibration curve using a purified **Rubropunctamine** standard at known concentrations and comparing the peak area of the sample to this curve.[8]

Spectrometric Analysis: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of **Rubropunctamine** through fragmentation analysis. Electrospray ionization (ESI) in positive ion mode is commonly used.[6]

Experimental Protocol: LC-MS/MS Analysis of **Rubropunctamine**

2.1. Sample Preparation:

- Dissolve the purified **Rubropunctamine** or the extract in a suitable solvent like methanol or acetonitrile to a concentration of 1-10 µg/mL.[3][6]

2.2. Liquid Chromatography (LC) Conditions:

Parameter	Recommended Conditions
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 μm)[6]
Mobile Phase A	Water with 0.1% formic acid[6]
Mobile Phase B	Acetonitrile with 0.1% formic acid[6]
Gradient	A suitable gradient from 10% to 100% B over 15-20 minutes[6]

| Flow Rate | 0.3-0.5 mL/min[6] |

2.3. Mass Spectrometry (MS) Conditions:

Parameter	Recommended Conditions
Ionization Source	Electrospray Ionization (ESI), positive ion mode[6]
Scan Range	m/z 100-1000[6]

| Tandem MS (MS/MS) | For structural elucidation, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns.[3] |

Quantitative Data: Mass Spectrometry

Compound	Molecular Formula	Molecular Weight (g/mol)	Observed Ion (m/z)	Reference
Rubropunctamine	C ₂₁ H ₂₃ NO ₄	353.41	[M+H] ⁺	[2][6]
N-glucosylrubropunctamine	C ₂₇ H ₃₅ NO ₉	517.57	484 [MH] ⁺ (Note: Reference indicates a different formula)	[2]

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is indispensable for the definitive structural elucidation of **Rubropunctamine**. While specific ^1H and ^{13}C NMR data for **Rubropunctamine** are not readily available in public literature, data from its derivatives, such as N-glucosyl**rubropunctamine**, provide valuable insights into the core structure.[6] 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed for a comprehensive analysis.[2][6]

Experimental Protocol: NMR Analysis of **Rubropunctamine**

3.1. Sample Preparation:

- Dissolve 5-10 mg of purified **Rubropunctamine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD_3OD , CDCl_3 , or DMSO-d_6).[3][6]
- Transfer the solution to a 5 mm NMR tube.[3][6]

3.2. NMR Data Acquisition (on a 400 MHz or higher spectrometer):

Experiment	Key Parameters
^1H NMR	Pulse sequence: zg30, Spectral width: ~16 ppm, Relaxation delay (d1): 1-5 s, Number of scans: 16-64.[6]
^{13}C NMR	Pulse sequence: zgpg30, Spectral width: ~240 ppm, Relaxation delay (d1): 2 s, Number of scans: 1024-4096.[6]

| 2D NMR (COSY, HSQC, HMBC) | Use standard pulse programs. Optimize spectral widths and acquisition times. For HMBC, set to detect long-range couplings of 8-10 Hz.[6] |

Quantitative Data: ^1H and ^{13}C NMR of N-glucosyl**rubropunctamine** (in CD_3OD) (Data for the **Rubropunctamine** core is highlighted as a reference)

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CD_3OD)[6]

Position	Chemical Shift (δ ppm)	Multiplicity	J (Hz)
Rubropunctamine Core			
4	8.35	s	
5	6.78	s	
7	4.60 & 4.20	m	
8	2.95 & 2.50	m	
1'	2.90	t	7.4
...

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CD_3OD)[6]

Position	Chemical Shift (δ ppm)
Rubropunctamine Core	
1	165.2
3	108.1
4	145.5
4a	134.9
5	101.2
...	...

Spectroscopic Analysis: UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and accessible technique for the initial identification and quantification of **Rubropunctamine**, which exhibits characteristic absorption in the visible range.

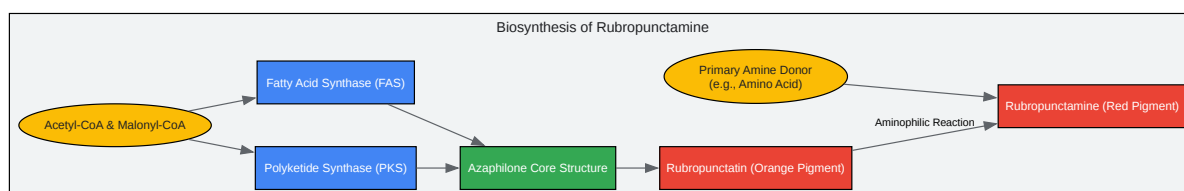
Experimental Protocol: UV-Vis Spectral Analysis

- Sample Preparation: Prepare a dilute solution of the purified pigment in a suitable solvent (e.g., methanol, ethanol).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Measurement: Record the absorbance spectrum over a wavelength range of 200-800 nm, using the solvent as a blank.[3]
- Analysis: Identify the wavelength(s) of maximum absorbance (λ_{\max}).

Quantitative Data: UV-Vis Spectroscopy

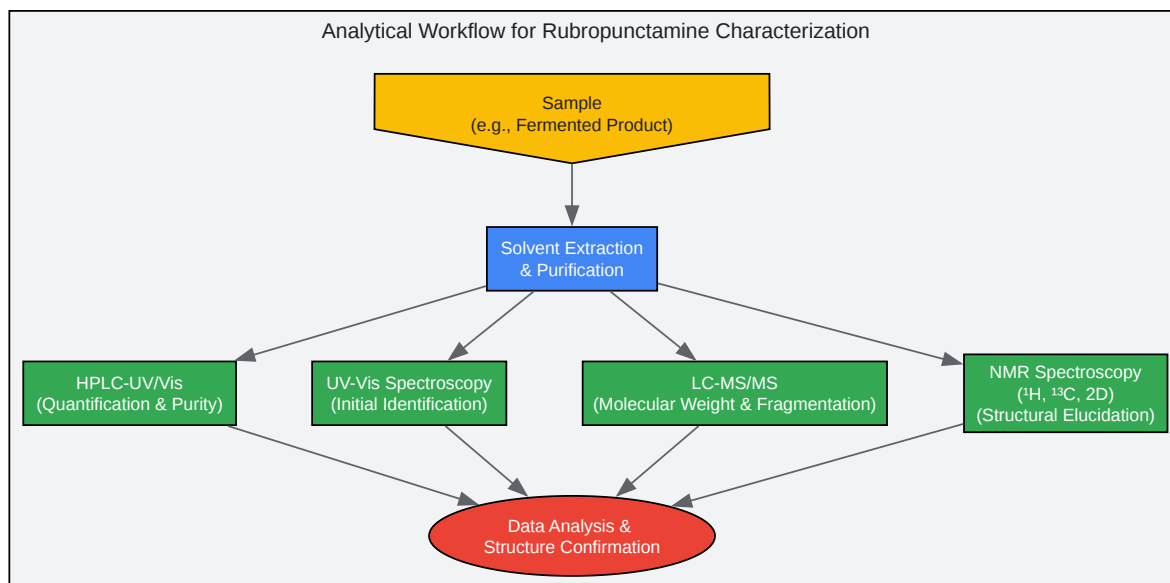
Compound/Derivative	λ_{\max} (nm)	Reference
Rubropunctamine-type chromophore	251-252, 302-307, 412-423, 525-530	[10]
N-glucosylmonascorubramine	~500 and 422	[2]

Visualizations



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Caption: Biosynthetic pathway of **Rubropunctamine** from precursors.



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Caption: Experimental workflow for **Rubropunctamine** analysis.

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